propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C23H24N2O5 This compound is known for its unique structure, which includes a quinoline core and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the reaction of anthranilic acid derivatives . The quinoline core is then functionalized to introduce the hydroxy and oxo groups.
Next, the benzoate ester group is introduced through esterification reactions. This involves reacting the quinoline derivative with propyl 4-hydroxybenzoate under acidic or basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to form hydroxy derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoate esters. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Propyl 4-hydroxybenzoate:
Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: A similar compound with a thiazole ring instead of a benzoate ester.
Uniqueness
propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its combination of a quinoline core and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
304867-88-7 |
---|---|
Molecular Formula |
C23H24N2O5 |
Molecular Weight |
408.4g/mol |
IUPAC Name |
propyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-3-13-25-18-8-6-5-7-17(18)20(26)19(22(25)28)21(27)24-16-11-9-15(10-12-16)23(29)30-14-4-2/h5-12,26H,3-4,13-14H2,1-2H3,(H,24,27) |
InChI Key |
ZKASUPWOHUOQDS-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.